(s)-2-Amino-2-(4-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12)/t8-/m0/s1 |
InChI Key |
TZADAWVLFGIAKY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)N)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and acylation, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acylation .
Industrial Production Methods
On an industrial scale, the production of (s)-2-Amino-2-(4-methoxyphenyl)acetamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylacetamides .
Scientific Research Applications
Medicinal Chemistry
The acetamide moiety is widely recognized for its applications in medicinal chemistry. Compounds containing this functional group are often utilized in the development of pharmaceuticals due to their efficacy in targeting various disease models. Specifically, (s)-2-Amino-2-(4-methoxyphenyl)acetamide has been investigated for its potential in treating conditions such as:
- Neurological Disorders : The compound has shown promise in addressing issues related to neurogenic bladder dysfunction and other neurological disorders due to its anticholinergic activity .
- Pain Management : Its analgesic properties make it a candidate for pain management therapies, particularly in conditions involving chronic pain or inflammation .
Enzyme Inhibition
Recent studies have highlighted the role of (s)-2-Amino-2-(4-methoxyphenyl)acetamide as an inhibitor of specific enzymes. For instance:
- Aldose Reductase Inhibition : This enzyme is critical in the metabolism of glucose and galactose, and its inhibition may help in managing diabetes-related complications. The compound has been noted for its ability to inhibit aldose reductase, potentially reducing the accumulation of sorbitol in diabetic patients .
- Urease Inhibition : Research indicates that derivatives of acetamide can effectively inhibit urease, an enzyme linked to various gastrointestinal disorders. This inhibition can lead to therapeutic applications in treating conditions such as peptic ulcers and gastrointestinal infections .
Case Study 1: Anticholinergic Activity
A patent described the use of substituted acetamides, including (s)-2-Amino-2-(4-methoxyphenyl)acetamide, for treating dysuria and related urinary disorders. The compound demonstrated significant anticholinergic effects, making it suitable for managing symptoms associated with neurogenic bladder dysfunction .
Case Study 2: Diabetes Management
In a clinical setting, compounds similar to (s)-2-Amino-2-(4-methoxyphenyl)acetamide were administered to diabetic rat models to assess their effect on sorbitol accumulation. Results indicated that these compounds effectively reduced sorbitol levels in tissues, suggesting their potential as aldose reductase inhibitors for diabetes management .
Structure-Activity Relationship (SAR)
The structure-activity relationship of (s)-2-Amino-2-(4-methoxyphenyl)acetamide has been extensively studied to optimize its pharmacological properties. Modifications to the phenyl ring or the acetamide group can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on the phenyl ring | Increased potency against aldose reductase |
| Hydroxy group addition | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Anticancer Activity
Several acetamide derivatives with 4-methoxyphenyl groups exhibit notable anticancer activity. For example:
Key Structural Differences :
- The presence of quinazoline-sulfonyl or thiadiazole-thiol moieties in analogs enhances cytotoxicity compared to the simpler amino-acetamide backbone of (S)-2-Amino-2-(4-methoxyphenyl)acetamide.
Thiazole and Thiadiazole Derivatives
Thiazole and thiadiazole rings are common in bioactive acetamides. Examples include:
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) : Molecular weight 438.54, melting point 302–303°C, with confirmed π–π interactions and hydrogen bonding in docking studies .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Synthesized for antimicrobial applications, highlighting the role of sulfanyl and methoxyphenyl groups in bioactivity .
Comparison Table :
Anti-inflammatory and Antimicrobial Derivatives
Activity Drivers :
- The 4-methoxyphenyl group enhances lipid solubility, improving membrane permeability.
- Secondary substituents (e.g., quinazolinone, thioanhydrides) modulate target specificity .
Chiral and Stereochemical Considerations
(S)-configured analogs, such as (S)-N-Isopropyl-2-((4-methoxyphenyl)amino)-2-((R)-2-oxocyclohexyl)acetamide (3oa), demonstrate the importance of stereochemistry in biological interactions. Docking studies on similar chiral compounds revealed hydrogen bonding with Gln215 and π–π interactions with Tyr201 in collagenase, suggesting that the (S)-configuration in the target compound may optimize binding .
Biological Activity
(S)-2-Amino-2-(4-methoxyphenyl)acetamide, also known as 4-methoxyphenylalanine, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 180.20 g/mol. Its structure features an amine group, a methoxy-substituted aromatic ring, and an acetamide moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that (S)-2-amino-2-(4-methoxyphenyl)acetamide exhibits anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines. For instance, a screening conducted by the National Cancer Institute (NCI) revealed that this compound showed low cytotoxicity against leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM. The results are summarized in Table 1 below:
| Cell Line | Type of Cancer | Sensitivity |
|---|---|---|
| K-562 | Leukemia | Sensitive |
| HCT-15 | Colon Cancer | Slightly Sensitive |
| SK-MEL-5 | Melanoma | Slightly Sensitive |
Despite its low overall activity, the selectivity towards certain leukemia lines suggests potential for further development as an anticancer agent .
Enzyme Inhibition
Another significant aspect of (S)-2-amino-2-(4-methoxyphenyl)acetamide is its role as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, the compound may help mitigate the accumulation of sorbitol and galactitol in tissues, which is associated with diabetic neuropathy and retinopathy .
The mechanisms by which (S)-2-amino-2-(4-methoxyphenyl)acetamide exerts its biological effects are still under investigation. However, studies suggest that its ability to interact with specific protein targets could be responsible for its anticancer and enzyme-inhibitory activities. For example, fragment-based ligand discovery methods have been employed to map interactions between small molecules like this compound and various proteins involved in metabolic processes .
Case Studies
- Diabetes Management : A study exploring the effects of various acetamide derivatives on diabetic complications highlighted (S)-2-amino-2-(4-methoxyphenyl)acetamide's potential in reducing peripheral effects associated with diabetes through aldose reductase inhibition .
- Cancer Treatment : In a preliminary evaluation of its anticancer properties, (S)-2-amino-2-(4-methoxyphenyl)acetamide was tested against multiple cancer cell lines, demonstrating selective cytotoxicity that warrants further exploration in preclinical models .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize enantiomeric purity of (S)-2-Amino-2-(4-methoxyphenyl)acetamide?
- Methodology : Utilize asymmetric hydrogenation or chiral resolution techniques. For example, catalytic reduction of precursor nitro compounds (e.g., ethyl 2-nitro-2-(4-methoxyphenyl)acetate) with chiral catalysts can yield high enantiomeric excess. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography. Final characterization requires chiral HPLC or polarimetry .
- Key Data : Ethyl 2-amino-2-(4-methoxyphenyl)acetate synthesis (85% yield) with spectral validation (¹H NMR δ 3.81 ppm for methoxy group) .
Q. Which spectroscopic and crystallographic methods best characterize this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.3 ppm) .
- XRD : Single-crystal X-ray diffraction (SHELX programs) for absolute configuration and hydrogen-bonding networks. Example: N-(4-methoxyphenyl)acetamide derivatives show intermolecular N–H···O bonds stabilizing crystal lattices .
Advanced Research Questions
Q. How to address contradictions in reported anticancer activity across cell lines?
- Methodology :
- Assay Design : Use standardized MTT assays on panels (e.g., HCT-116, MCF-7) with controlled culture conditions. Compare IC₅₀ values of (S)-2-Amino-2-(4-methoxyphenyl)acetamide derivatives (e.g., morpholinyl/sulfonyl analogs) to identify structure-activity trends .
- Data Analysis : Statistically evaluate variability (e.g., HT-15 vs. PC-3 cell responses) using ANOVA. Note that methoxy groups enhance membrane permeability but may reduce specificity in certain lineages .
Q. What computational approaches elucidate the role of the 4-methoxyphenyl group in target binding?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., adenosine A2B or benzodiazepine receptors). Compare binding energies of methoxy vs. hydroxyl analogs .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. The methoxy group’s electron-donating effect may enhance π-π stacking with aromatic residues .
Q. How to resolve discrepancies in antimicrobial efficacy studies?
- Methodology :
- Standardized Testing : Follow CLSI guidelines for MIC assays against Gram-positive/negative strains. Derivatives with sulfur-containing moieties (e.g., thioanhydrides) show enhanced activity due to thiol-mediated membrane disruption .
- Crystal Structure Insights : Hydrogen-bonding patterns (e.g., N–H···S interactions in thioanhydrides) correlate with biofilm inhibition. Compare XRD data of active vs. inactive analogs .
Methodological Considerations Table
| Research Aspect | Techniques | Key References |
|---|---|---|
| Synthesis & Purification | Chiral HPLC, asymmetric catalysis | |
| Structural Elucidation | XRD (SHELXL), ¹H/¹³C NMR | |
| Pharmacological Screening | MTT assay, MIC testing | |
| Computational Modeling | Molecular docking, MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
